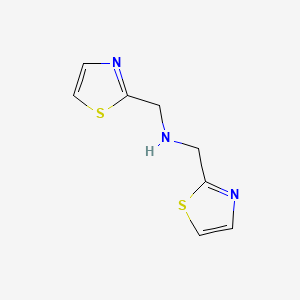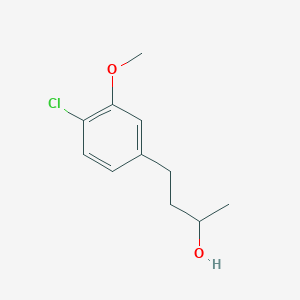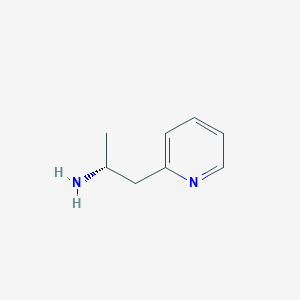
Bis(thiazol-2-ylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(thiazol-2-ylmethyl)amine is an organic compound that features two thiazole rings attached to a central amine group. Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Compounds containing thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(thiazol-2-ylmethyl)amine typically involves the reaction of thiazole-2-carbaldehyde with a primary amine under reductive amination conditions. A common method includes:
Starting Materials: Thiazole-2-carbaldehyde and a primary amine.
Reaction Conditions: The reaction is carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a catalyst like palladium on carbon.
Procedure: The thiazole-2-carbaldehyde is first reacted with the primary amine to form an imine intermediate, which is then reduced to the corresponding amine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, or nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Bis(thiazol-2-ylmethyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators
Wirkmechanismus
The mechanism of action of bis(thiazol-2-ylmethyl)amine involves its interaction with various biological targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: The compound can inhibit enzyme activity, interfere with DNA replication, or disrupt cell membrane integrity, leading to its antimicrobial and antitumor effects.
Vergleich Mit ähnlichen Verbindungen
Thiazole: A basic scaffold found in many biologically active compounds.
Benzothiazole: Known for its antimicrobial and antitumor properties.
Thiazolidine: A reduced form of thiazole with different biological activities.
Uniqueness: Bis(thiazol-2-ylmethyl)amine is unique due to the presence of two thiazole rings, which can enhance its biological activity and provide a broader range of applications compared to single thiazole derivatives .
Eigenschaften
Molekularformel |
C8H9N3S2 |
|---|---|
Molekulargewicht |
211.3 g/mol |
IUPAC-Name |
1-(1,3-thiazol-2-yl)-N-(1,3-thiazol-2-ylmethyl)methanamine |
InChI |
InChI=1S/C8H9N3S2/c1-3-12-7(10-1)5-9-6-8-11-2-4-13-8/h1-4,9H,5-6H2 |
InChI-Schlüssel |
VJBSKKOPGGWDSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=N1)CNCC2=NC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B13529582.png)



![rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B13529609.png)






![3-[2-(Morpholin-4-yl)phenyl]prop-2-enoic acid](/img/structure/B13529651.png)
